1-Methoxycarbonylamino-7-naphthol
Overview
Description
1-Methoxycarbonylamino-7-naphthol, also known as methyl N-(7-hydroxynaphthalen-1-yl)carbamate, is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 217.22 g/mol . This compound is characterized by its methoxycarbonylamino and hydroxyl functional groups, making it a versatile reagent in organic synthesis and a valuable intermediate in dye production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxycarbonylamino-7-naphthol can be synthesized through the reaction of 7-hydroxy-1-naphthalenylamine with methyl chloroformate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature and pH to optimize yield and purity. The final product is usually obtained through crystallization and purification techniques such as recrystallization from suitable solvents .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxycarbonylamino-7-naphthol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted naphthols.
Scientific Research Applications
1-Methoxycarbonylamino-7-naphthol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxycarbonylamino-7-naphthol involves its interaction with specific molecular targets. The compound’s methoxycarbonylamino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Naphthol: Another naphthol derivative with different substitution patterns, affecting its reactivity and applications.
1-Amino-7-naphthol: Contains an amino group instead of the methoxycarbonylamino group, leading to different chemical properties and reactivity.
Uniqueness: 1-Methoxycarbonylamino-7-naphthol is unique due to the presence of both methoxycarbonylamino and hydroxyl groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl N-(7-hydroxynaphthalen-1-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)13-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFLGGCJZUMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059629 | |
Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-63-8 | |
Record name | Methyl N-(7-hydroxy-1-naphthalenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-hydroxy-1-naphthylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the additive TA in the synthesis of 1-Methoxycarbonylamino-7-naphthol?
A1: The research paper highlights the use of an additive, "TA," during the synthesis of 1-amino-7-naphthol from 1,7-Cleve's acid. The additive, used at a concentration of 0.6%, is described as a "tar and coke retarding agent" []. This suggests that TA plays a crucial role in preventing unwanted side reactions that lead to the formation of tar and coke, which could reduce the yield and purity of the desired 1-amino-7-naphthol intermediate. By preventing these side reactions, TA contributes to a more efficient and cleaner synthesis of the final product, this compound.
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